FORMOTEROL FUMARATE

Description

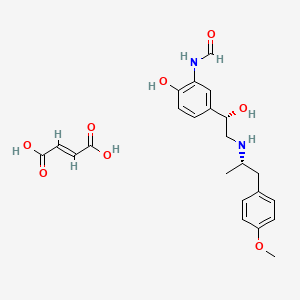

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H28N2O8 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m0./s1 |

InChI Key |

ZDUPYZMAPCZGJO-DZTPFQSQSA-N |

SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

Synonyms |

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate arformoterol BD 40A eformoterol Foradil formoterol formoterol fumarate formoterol fumarate, ((R*,R*)-(+-))-isomer formoterol, ((R*,R*)-(+-))-isomer Oxis |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Formoterol Fumarate on Beta-2 Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol fumarate is a highly potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist used clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its distinct molecular interactions with the β2-AR, leading to a rapid onset and prolonged duration of bronchodilation. This technical guide provides a comprehensive overview of formoterol's mechanism of action, detailing its binding characteristics, the canonical signaling cascade it initiates, and the molecular attributes contributing to its long-acting profile. Quantitative data from key studies are summarized, experimental protocols for foundational assays are described, and the core signaling pathways are visualized to offer a detailed resource for researchers and drug development professionals.

Introduction: The Beta-2 Adrenergic Receptor and Formoterol

The β2-AR is a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[3] Activation of these receptors is a primary mechanism for inducing bronchodilation.[4] Formoterol is a potent and selective β2-AR agonist that exhibits both a rapid onset of action and a long duration of effect, lasting over 12 hours.[1][2] These properties make it a cornerstone in the management of obstructive airway diseases.[5] Understanding the intricacies of its interaction with the β2-AR is crucial for the development of novel respiratory therapeutics.

Molecular Interaction and Binding Characteristics

Formoterol's interaction with the β2-AR is characterized by high affinity and selectivity.[1] Unlike some other long-acting β2-agonists, formoterol is considered a full agonist, demonstrating high intrinsic efficacy.[6][7]

Quantitative Binding and Potency Data

The following tables summarize key quantitative parameters of formoterol's interaction with the β2-AR, often in comparison to other β2-agonists.

| Agonist | Receptor Subtype | pKi (Binding Affinity) | Reference |

| Formoterol | Beta-2 | 8.2 ± 0.09 | [8] |

| Salmeterol | Beta-2 | 8.3 ± 0.04 | [8] |

| Albuterol | Beta-2 | 5.83 ± 0.06 | [8] |

| Fenoterol | Beta-2 | 6.33 ± 0.07 | [8] |

| Formoterol | Beta-1 | 6.25 ± 0.06 | [8] |

| Salmeterol | Beta-1 | 5.7 ± 0.04 | [8] |

| Agonist | pD2 (Potency) in Guinea Pig Tracheal Spirals | Reference |

| Formoterol | 8.9 ± 0.03 | [8] |

| Salmeterol | 9.2 ± 0.03 | [8] |

| Agonist | Efficacy (% of Maximal Aminophylline Relaxation) | Reference |

| Formoterol | 86 ± 5% | [8] |

| Salmeterol | 62 ± 3% | [8] |

| L-Isoproterenol | > 90% | [8] |

| Fenoterol | > 90% | [8] |

The Canonical Signaling Pathway: Gs Protein-cAMP-PKA Axis

The primary mechanism of action of formoterol upon binding to the β2-AR is the activation of the canonical Gs protein-coupled signaling cascade.[9]

Upon binding of formoterol, the β2-AR undergoes a conformational change that facilitates the activation of the associated heterotrimeric Gs protein.[3] This leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase.[2][10] Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][9] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][11] PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[4]

Mechanism of Long-Lasting Action

The prolonged duration of action of formoterol is a key clinical feature.[1] A proposed model for this is the "diffusion microkinetics" or "membrane depot" theory.[1][12] According to this model, formoterol, due to its lipophilic properties, is taken up into the lipid bilayer of the cell membrane, creating a depot from which it can progressively leach out to continuously activate the β2-AR.[6][12]

Experimental Protocols

Radioligand Binding Assay for Beta-2 Adrenergic Receptors

This protocol is a generalized representation for determining the binding affinity (Ki) of a compound like formoterol for the β2-AR.

Methodology:

-

Membrane Preparation: Homogenize tissues rich in β2-ARs (e.g., lung tissue) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[8]

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [125I]iodocyanopindolol) and varying concentrations of the unlabeled competitor ligand (formoterol).[8]

-

Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand and quantify the bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor ligand to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional consequence of β2-AR activation by quantifying the production of the second messenger, cAMP.

Methodology:

-

Cell Culture: Culture cells expressing β2-ARs, such as human airway smooth muscle (HASM) cells, to near confluence.[13]

-

Pre-treatment: Serum-deprive the cells and pre-treat with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Agonist Stimulation: Stimulate the cells with varying concentrations of formoterol for a defined period.[13]

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.[13]

-

cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA.[13]

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine parameters like EC50 and Emax.

Additional Anti-inflammatory and Non-Bronchodilator Effects

Beyond its primary role as a bronchodilator, formoterol has been shown to possess anti-inflammatory properties.[2] It can inhibit the release of pro-inflammatory mediators from mast cells and reduce the extravasation of plasma from the bronchial microcirculation.[1] These effects are also thought to be mediated through the β2-AR and the subsequent increase in intracellular cAMP.

Conclusion

This compound's mechanism of action on beta-2 adrenergic receptors is a well-defined process involving high-affinity binding, activation of the Gs-cAMP-PKA signaling cascade, and a unique membrane depot effect that contributes to its long duration of action. The quantitative data consistently demonstrate its high potency and efficacy. A thorough understanding of these molecular and cellular mechanisms is fundamental for the rational design and development of future respiratory therapeutics. This guide provides a consolidated resource of this knowledge for the scientific community.

References

- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-acting inhaled (beta 2)-agonists in asthma therapy - ProQuest [proquest.com]

- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 11. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

The Formoterol Fumarate Signaling Pathway in Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathway of formoterol fumarate in bronchial smooth muscle cells. The document details the core mechanism of action, downstream effector pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this widely used long-acting beta-2 adrenergic agonist (LABA).

Core Signaling Pathway: From Receptor to Relaxation

This compound exerts its bronchodilatory effects by activating the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) located on the surface of bronchial smooth muscle cells.[1][2] This initiates a well-defined signaling cascade that culminates in muscle relaxation and the widening of the airways.[3][4]

The canonical pathway is as follows:

-

Receptor Binding: Formoterol, as a selective β2AR agonist, binds to the receptor, inducing a conformational change.[5]

-

G-Protein Activation: This conformational change facilitates the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.[1]

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of cAMP-dependent protein kinase (PKA).[6] PKA is the primary effector through which β-agonists mediate their relaxant effects on airway smooth muscle.[6]

This core pathway is the foundation of formoterol's therapeutic action in asthma and COPD.[7]

Downstream Effector Pathways for Bronchodilation

Activated PKA phosphorylates multiple intracellular targets, leading to a reduction in the contractile state of the smooth muscle. The two primary mechanisms are the modulation of intracellular calcium levels and the regulation of myosin light chain phosphorylation.

Regulation of Intracellular Calcium ([Ca2+])

PKA-mediated phosphorylation is understood to decrease intracellular calcium concentrations through several mechanisms, thereby promoting relaxation. While the complete picture is still under investigation, key proposed actions include:

-

Phosphorylation of ion channels: PKA can phosphorylate and modulate the activity of various ion channels, including large-conductance calcium-activated potassium (BKCa) channels. Activation of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and reduces calcium influx.

-

Modulation of sarcoplasmic reticulum Ca2+ handling: PKA may enhance the re-uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, a regulatory protein of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

Myosin Light Chain Phosphatase Activation

The contraction of smooth muscle is critically dependent on the phosphorylation of the 20 kDa regulatory myosin light chain (MLC20).[8] This phosphorylation is catalyzed by myosin light chain kinase (MLCK) and reversed by myosin light chain phosphatase (MLCP).[8] Formoterol-induced signaling promotes relaxation by tipping this balance towards dephosphorylation.

Activated PKA can directly or indirectly lead to the activation of MLCP. One proposed mechanism involves the phosphorylation of telokin, a protein that can activate MLCP. PKA activation can also inhibit pathways that suppress MLCP activity, such as the RhoA/Rho-kinase pathway. By increasing MLCP activity, the dephosphorylation of MLC20 is enhanced, leading to the dissociation of actin-myosin cross-bridges and subsequent muscle relaxation.

Quantitative Pharmacological Data

The interaction of formoterol with the β2AR and its functional consequences have been quantified in numerous studies. The following tables summarize key pharmacological parameters.

Table 1: Receptor Binding Affinity of Formoterol and Other β-Agonists

| Compound | Preparation | Radioligand | Parameter | Value | Reference |

| Formoterol | Guinea pig lung membranes | --INVALID-LINK--CGP 12177 | pKi | 8.2 ± 0.09 | [1] |

| Formoterol | Guinea pig bronchial membranes | [¹²⁵I]iodocyanopindolol | pKh | 9.6 ± 0.4 | [1] |

| Salmeterol | Guinea pig lung membranes | --INVALID-LINK--CGP 12177 | pKi | 8.3 ± 0.04 | [1] |

| Salmeterol | Guinea pig bronchial membranes | [¹²⁵I]iodocyanopindolol | pKh | 10.4 ± 0.7 | [1] |

| Albuterol | Guinea pig lung membranes | --INVALID-LINK--CGP 12177 | pKi | 5.83 ± 0.06 | [1] |

| Fenoterol | Guinea pig lung membranes | --INVALID-LINK--CGP 12177 | pKi | 6.33 ± 0.07 | [1] |

pKi represents the negative logarithm of the inhibition constant, indicating the affinity of the drug for the receptor. pKh represents the high-affinity binding state.

Table 2: Functional Potency and Efficacy of Formoterol and Other β-Agonists

| Compound | Tissue/Cell Preparation | Parameter | Value | Reference |

| Formoterol | Guinea pig tracheal spirals | pD2 | 8.9 ± 0.03 | [1] |

| Formoterol | Guinea pig tracheal spirals | Efficacy | 86 ± 5% | [1] |

| Salmeterol | Guinea pig tracheal spirals | pD2 | 9.2 ± 0.03 | [1] |

| Salmeterol | Guinea pig tracheal spirals | Efficacy | 62 ± 3% | [1] |

| Albuterol | Guinea pig tracheal spirals | pD2 | ~6.9 | [1] |

| Isoproterenol | Guinea pig tracheal spirals | pD2 | ~7.9 | [1] |

pD2 is the negative logarithm of the EC50 value, representing the potency of the agonist in producing a functional response. Efficacy is expressed as a percentage of the maximal relaxation induced by a reference compound (e.g., aminophylline).

Detailed Experimental Protocols

The study of the formoterol signaling pathway relies on a variety of established in vitro and ex vivo techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for β2AR

This assay quantifies the affinity of formoterol for the β2AR by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

Methodology:

-

Membrane Preparation:

-

Homogenize bronchial smooth muscle tissue or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Incubation:

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable β2AR radioligand (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol), and varying concentrations of unlabeled formoterol.

-

For total binding, omit the unlabeled formoterol. For non-specific binding, include a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the formoterol concentration.

-

Determine the IC50 value (the concentration of formoterol that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay

This assay measures the intracellular accumulation of cAMP in response to formoterol stimulation, providing a functional readout of β2AR activation and adenylyl cyclase activity. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.

Methodology:

-

Cell Culture and Stimulation:

-

Culture human bronchial smooth muscle cells in appropriate media until they reach a suitable confluency.

-

Harvest the cells and resuspend them in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Dispense the cell suspension into a 384-well low-volume white plate.

-

Add varying concentrations of formoterol to the wells and incubate for a specific period (e.g., 30 minutes) at room temperature or 37°C.

-

-

Cell Lysis and Detection:

-

Add a lysis buffer containing the HTRF detection reagents: a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a europium cryptate (donor).

-

Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to occur. In this competitive immunoassay, the native cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody.

-

-

HTRF Reading:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the ratio of the two emission signals (665 nm / 620 nm). This ratio is inversely proportional to the amount of cAMP produced by the cells.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the sample ratios to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the formoterol concentration and determine the EC50 value using non-linear regression.

-

Bronchial Smooth Muscle Relaxation Assay (Organ Bath)

This ex vivo assay directly measures the relaxant effect of formoterol on pre-contracted airway tissue.

Methodology:

-

Tissue Preparation:

-

Euthanize an animal (e.g., guinea pig, mouse) and carefully dissect the trachea or bronchi.

-

Clean the airway of adherent connective tissue and cut it into rings (2-4 mm in length).

-

Suspend the bronchial rings in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. The rings are attached to an isometric force transducer.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-1.5 g), with periodic washing.

-

Induce a stable contraction using a contractile agonist such as methacholine, carbachol, or histamine at a concentration that produces approximately 80% of the maximal response (e.g., 1 µM methacholine).

-

-

Drug Administration and Measurement:

-

Once a stable contraction plateau is achieved, add cumulative concentrations of formoterol to the organ bath.

-

Record the changes in isometric tension after each addition until a maximal relaxation is observed or the concentration-response curve is complete.

-

-

Data Analysis:

-

Express the relaxation at each formoterol concentration as a percentage of the pre-contraction induced by the contractile agonist.

-

Plot the percentage of relaxation against the logarithm of the formoterol concentration.

-

Determine the EC50 (potency) and Emax (maximal efficacy) values from the resulting concentration-response curve using non-linear regression analysis.

-

This guide provides a foundational understanding of the this compound signaling pathway and the experimental approaches used to investigate it. For researchers and drug development professionals, a thorough grasp of these principles is essential for the continued development of effective therapies for obstructive airway diseases.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. | Semantic Scholar [semanticscholar.org]

- 3. Transgenic overexpression of beta(2)-adrenergic receptors in airway smooth muscle alters myocyte function and ablates bronchial hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

Formoterol Fumarate: A Deep Dive into its Molecular Structure and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol fumarate is a highly potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist used clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its unique pharmacological profile, characterized by a rapid onset of action and a prolonged duration of bronchodilation (up to 12 hours), distinguishes it from other β2-agonists.[2][3] This technical guide provides an in-depth exploration of the molecular structure of this compound and the intricate relationship between its chemical features and biological activity. We will delve into quantitative data on its receptor binding and functional potency, detail key experimental protocols for its evaluation, and visualize the complex signaling pathways it initiates.

Molecular Structure of this compound

Formoterol, chemically known as N-[2-hydroxy-5-[1-hydroxy-2-[[1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide, is a phenylethanolamine derivative.[2] In its pharmaceutical form, it is typically supplied as a fumarate salt.[4] The molecule possesses two chiral centers, leading to four possible stereoisomers. The commercially available formoterol is a racemate of the (R,R)- and (S,S)-enantiomers.[5]

The key structural features of formoterol include:

-

A 3-formamido-4-hydroxyphenyl group: This portion of the molecule is crucial for its interaction with the β2-adrenergic receptor.[6]

-

An ethanolamine side chain: This is a common feature among many β-agonists and is essential for binding to the receptor.

-

A bulky, lipophilic N-substituent: Specifically, a p-methoxy-α-methylphenethyl group, which contributes significantly to its long duration of action.[7]

Structure-Activity Relationship (SAR)

The pharmacological properties of formoterol are intricately linked to its molecular structure. The following sections dissect the contribution of each key structural element to its overall activity.

The Role of the N-Substituent and Lipophilicity in Duration of Action

A defining characteristic of formoterol is its long duration of action, which is primarily attributed to its moderate lipophilicity.[7][8] This property allows the molecule to partition into the cell membrane, creating a depot from which it can slowly release and continuously stimulate the β2-adrenergic receptor.[7][9] Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of lipophilicity (logD7.4 > 2) for prolonged β2-agonist activity.[10]

The bulky and lipophilic N-substituent, the p-methoxy-α-methylphenethyl group, is a key contributor to this optimal lipophilicity. Modifications to this group can significantly impact the duration of action.

The Significance of the Formamide Group

The formamide group at the meta-position of the phenyl ring is another critical feature of the formoterol molecule. This group is involved in hydrogen bonding interactions within the binding pocket of the β2-adrenergic receptor, contributing to the high affinity of the molecule.[6]

Stereoselectivity of Formoterol Enantiomers

As a chiral molecule, the biological activity of formoterol is highly dependent on its stereochemistry. The (R,R)-enantiomer is the eutomer, possessing significantly higher affinity and agonist activity at the β2-adrenergic receptor compared to the (S,S)-enantiomer (distomer).[5][11] In fact, the (R,R)-enantiomer has been shown to have approximately 1000-fold greater affinity for the human β2-adrenoceptor than the (S,S)-enantiomer.[5] The (S,S)-enantiomer is not only less active but may also exhibit some properties that are not beneficial for asthma therapy.[5]

Quantitative Analysis of Formoterol's Activity

The interaction of formoterol and its analogs with the β2-adrenergic receptor can be quantified through various in vitro assays, primarily measuring binding affinity (Ki) and functional potency (EC50).

Binding Affinity (Ki)

The binding affinity of a ligand for its receptor is a measure of how tightly it binds. It is typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |

| (R,R)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 2.9 | [11] |

| (S,S)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 3100 | [5] |

| Formoterol (racemic) | Guinea pig lung membranes | [³H]Formoterol | 1.34 ± 0.15 | [12] |

| Formoterol (racemic) | Human lung membranes | [³H]Formoterol | 1.05 ± 0.17 | [12] |

| Salmeterol | Guinea pig lung membranes | [¹²⁵I]iodocyanopindolol | 8.3 ± 0.04 | [13] |

| Albuterol | Guinea pig lung membranes | [¹²⁵I]iodocyanopindolol | 5.83 ± 0.06 | [13] |

Functional Potency (EC50) and Efficacy

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect. It is a measure of the drug's potency in eliciting a biological response, such as the production of cyclic AMP (cAMP). Efficacy refers to the maximal response an agonist can produce.

| Compound | Assay | Cell Line/Tissue | EC50 (nM) | Efficacy (% of Isoprenaline) | Reference |

| Formoterol | cAMP Accumulation | CHO-β2 cells | - | 97% | [14] |

| Salmeterol | cAMP Accumulation | CHO-β2 cells | - | 63% | [14] |

| Indacaterol | cAMP Accumulation | CHO-β2 cells | - | - | [14] |

| Fenoterol | cAMP Accumulation | CHO-β2 cells | - | - | [14] |

| Formoterol | Tracheal Relaxation | Guinea pig trachea | - | 86 ± 5% | [13] |

| Salmeterol | Tracheal Relaxation | Guinea pig trachea | - | 62 ± 3% | [13] |

Signaling Pathway of the β2-Adrenergic Receptor

Activation of the β2-adrenergic receptor by formoterol initiates a cascade of intracellular events, leading to bronchodilation. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs).

Caption: β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]formoterol or [¹²⁵I]iodocyanopindolol), and varying concentrations of the unlabeled competitor drug (formoterol or its analogs).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP).

Caption: Workflow for a cAMP Accumulation Assay

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test agonist (formoterol or its analogs) to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a sensitive detection method such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay with a donor and acceptor fluorophore.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay technique.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that generates a luminescent signal.

-

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) values for each agonist.

-

Conclusion

This compound's unique combination of a rapid onset and long duration of action is a direct result of its distinct molecular structure. The interplay between its lipophilic N-substituent, the hydrogen-bonding capacity of its formamide and hydroxyl groups, and its specific stereochemistry all contribute to its high affinity and efficacy at the β2-adrenergic receptor. A thorough understanding of these structure-activity relationships, supported by quantitative in vitro data, is paramount for the rational design of novel β2-agonists with improved therapeutic profiles. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such compounds, enabling researchers and drug development professionals to advance the field of respiratory medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formoterol. An update of its pharmacological properties and therapeutic efficacy in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSAR and the rational design of long-acting dual D2-receptor/beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Formoterol Fumarate in Respiratory Research: A Technical Guide

Executive Summary: Formoterol fumarate is a potent and selective long-acting beta-2 adrenergic agonist (LABA) that serves as a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its clinical efficacy is rooted in a well-defined pharmacodynamic profile characterized by a rapid onset of action, sustained bronchodilation for up to 12 hours, and a favorable safety profile.[3][4] This technical guide provides an in-depth exploration of the pharmacodynamics of formoterol, detailing its molecular mechanism of action, receptor binding kinetics, dose-response relationships, and its debated role in modulating airway inflammation. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation in respiratory medicine.

Core Mechanism of Action: Bronchodilation

Formoterol exerts its primary therapeutic effect through the relaxation of bronchial smooth muscle.[5] As a selective beta-2 adrenergic receptor agonist, it targets the G-protein coupled β2-adrenergic receptors (β2-AR) that are densely expressed on the surface of airway smooth muscle cells.[1]

The β2-Adrenergic Receptor Signaling Pathway

The binding of formoterol to the β2-AR initiates a well-characterized intracellular signaling cascade.[1] This event stimulates the associated Gs alpha subunit of the G-protein, which in turn activates the enzyme adenylyl cyclase.[1][4] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA activation triggers a series of downstream phosphorylation events that culminate in bronchodilation through several mechanisms:

-

Phosphorylation and inactivation of myosin light chain kinase (MLCK), which is essential for smooth muscle contraction.

-

Sequestration of intracellular calcium (Ca2+) into the sarcoplasmic reticulum.

-

Opening of large-conductance, calcium-activated potassium channels (BKCa), leading to membrane hyperpolarization and relaxation.

This pathway results in the widening of the airways, making it easier for air to flow into and out of the lungs and alleviating symptoms like wheezing and shortness of breath.[1] Formoterol is distinguished by its rapid onset of action, typically within 2-3 minutes, and a prolonged duration of effect lasting approximately 12 hours.[2]

Receptor Binding and Selectivity

The potency and selectivity of formoterol are defined by its binding characteristics to adrenergic receptors. It exhibits a high affinity for the β2-AR subtype, which is crucial for its therapeutic effect in the lungs, while having a lower affinity for the β1-AR subtype predominantly found in the heart.[6]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. Studies have consistently demonstrated formoterol's high affinity for the β2-AR.

| Compound | Receptor Source | Radioligand | Affinity Constant | Reference |

| (R,R)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | Ki: 2.9 nM | [7] |

| Formoterol | Guinea pig lung membranes | [3H]ICI 118,551 | KD: 7.6 nmol/L | [8] |

| Formoterol | Human lung membranes | [3H]formoterol | Kd: 1.05 ± 0.17 nM | [9] |

| Formoterol | Guinea pig lung membranes | [3H]formoterol | Kd: 1.34 ± 0.15 nM | [9] |

| Formoterol | Human lung (bronchial membranes) | [¹²⁵I]iodocyanopindolol | pKI: 8.2 ± 0.09 | [6] |

| Formoterol | Human heart | [¹²⁵I]iodocyanopindolol | pKI: 6.25 ± 0.06 | [6] |

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (like formoterol) by measuring its ability to displace a radiolabeled ligand from the target receptor.[7]

Objective: To determine the Ki of formoterol for the β2-adrenergic receptor.

Materials:

-

Membrane preparation from cells or tissue expressing β2-AR (e.g., human lung membranes).[9]

-

Radiolabeled β2-AR antagonist (e.g., [¹²⁵I]-Iodocyanopindolol).[7]

-

Unlabeled this compound (competitor).

-

Incubation buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled formoterol.

-

Incubation: In assay tubes, combine the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of formoterol. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (formoterol) concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of formoterol that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

Functional Potency and Dose-Response

Beyond binding, the functional consequence of receptor activation is paramount. Formoterol is a full agonist, meaning it can elicit a maximal response from the receptor.[10] Its potency is typically measured by the half-maximal effective concentration (EC50).

Clinical Dose-Response in Bronchodilation

Clinical studies in patients with asthma and COPD demonstrate a clear dose-response relationship for formoterol's bronchodilatory effect, commonly measured by the change in Forced Expiratory Volume in one second (FEV1).

| Study Population | Formoterol Dose(s) | Key Finding | Reference |

| Children (6 to <12 yrs) with asthma | 2.25, 4.5, and 9 µg (pMDI) | A clear dose-response was observed, with 4.5 and 9 µg doses showing significantly greater 12-hour average FEV1 than the 2.25 µg dose. | [11] |

| COPD Patients | 12 µg (DPI) | Chronic treatment with formoterol 12 µg twice daily resulted in significantly higher FEV1 compared to baseline. | [10][12] |

| COPD Patients | 2.5, 5, 10, 20, and 40 µg (Nebulized) | A dose-related increase in FEV1 AUC(0-12h) was observed. The 20 µg nebulized dose was found to be comparable to the 12 µg dry powder inhaler. | [13] |

Experimental Protocol: Ex Vivo Airway Relaxation Assay

This protocol uses precision-cut lung slices (PCLS) or isolated tracheal/bronchial rings to directly measure the relaxant effect of formoterol on pre-contracted airway smooth muscle.

Objective: To determine the potency (EC50) and efficacy of formoterol in relaxing airway smooth muscle.

Materials:

-

Animal (e.g., guinea pig, mouse) or human lung tissue.[14][15]

-

Vibrating microtome for PCLS or organ bath setup for tissue rings.

-

Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O2 / 5% CO2.

-

Bronchoconstrictor agent (e.g., methacholine, carbachol, histamine).[16][17]

-

This compound solutions of varying concentrations.

-

Microscope with a camera and image analysis software (for PCLS) or isometric force transducer (for rings).

Methodology:

-

Tissue Preparation:

-

PCLS: Prepare thin (approx. 200-250 µm) slices from inflated lungs using a microtome.

-

Rings: Dissect trachea or bronchi into small rings.

-

-

Equilibration: Place the tissue in an organ bath or culture plate with gassed physiological solution at 37°C and allow it to equilibrate. For rings, apply a baseline tension.

-

Contraction: Induce a stable, submaximal contraction of the airway smooth muscle using a bronchoconstrictor agent (e.g., 400 nM methacholine).[17]

-

Relaxation Curve: Once the contraction is stable, add cumulative concentrations of formoterol to the bath. Allow the tissue to respond to each concentration until a stable relaxation is achieved.

-

Measurement:

-

PCLS: Capture images of the airway lumen before and after each formoterol concentration. Measure the change in luminal area.

-

Rings: Record the change in isometric tension using the force transducer.

-

-

Data Analysis:

-

Express the relaxation at each formoterol concentration as a percentage of the maximal relaxation possible or as a percentage reversal of the induced contraction.

-

Plot the percentage relaxation against the logarithm of the formoterol concentration to generate a dose-response curve.

-

Calculate the EC50 (potency) and Emax (maximum effect/efficacy) from the curve using non-linear regression analysis.

-

The Role of Formoterol in Airway Inflammation

While formoterol's primary role is bronchodilation, its anti-inflammatory properties are a subject of considerable research and debate. Evidence suggests that formoterol may possess some intrinsic anti-inflammatory activity, but its most significant impact in this domain appears to be its synergistic effect when combined with inhaled corticosteroids (ICS).[1][18]

Synergistic and Additive Effects with Corticosteroids

Numerous studies have shown that the combination of formoterol and an ICS (like budesonide) provides greater anti-inflammatory benefits than either drug alone.[18][19] Formoterol has been shown to exert an additive effect on the budesonide-induced inhibition of cytokine (GM-CSF) and adhesion molecule (ICAM-1, VCAM-1) expression in human lung fibroblasts.[18] This synergy may be explained by the ability of β2-agonists to activate glucocorticoid receptors, enhancing the anti-inflammatory action of the steroid.

Evidence on Intrinsic Anti-inflammatory Activity

The evidence for formoterol's standalone anti-inflammatory effects is mixed. Some studies report that formoterol can inhibit mediator release from human lung mast cells.[15] However, other research, particularly in in vivo models of severe asthma, has found that formoterol provides potent bronchodilation without demonstrating significant anti-inflammatory effects, such as reducing airway immune cell counts or pro-inflammatory cytokine levels.[20][21] This suggests that while some cellular-level anti-inflammatory actions may exist, they may not be clinically significant across all inflammatory phenotypes of respiratory disease.

Pharmacodynamic Safety Profile

The safety profile of formoterol is well-established and consistent with other β2-agonists.[22] The most common side effects are related to β2-receptor stimulation and can include tremors, headaches, and palpitations.[5] Systemic exposure to formoterol is generally low at therapeutic inhaled doses.[23]

Systemic and Cardiovascular Effects

Cardiovascular effects are a key consideration for β2-agonists. While high doses can lead to tachycardia and changes in blood pressure, multiple large-scale clinical trials in COPD patients have found that long-term treatment with formoterol does not increase the risk of serious cardiovascular events or respiratory-related death compared to placebo.[24][25][26][27]

| Parameter | Finding | Study Population / Context | Reference |

| Overall Safety | The incidence of treatment-emergent adverse events was comparable between formoterol (69.1%) and placebo (69.6%) groups over 1 year. | Moderate-to-severe COPD | [25][27] |

| Cardiovascular Safety | No clinically meaningful effects on heart rate, ventricular premature beats, or incidence of arrhythmic events compared with placebo over 12 weeks. | COPD | [26] |

| Respiratory Safety | Noninferior to placebo for the combined incidence of respiratory death, COPD-related ER visits, or COPD exacerbation-related hospitalizations (HR: 0.965). | Moderate-to-severe COPD | [24][27] |

| Systemic Effects | High doses (244 mcg) can cause a transient decrease in serum potassium. | Healthy subjects | [28] |

| Common Adverse Events | Most common events include worsening COPD, dyspnea, and cough. | Moderate-to-severe COPD | [24] |

Conclusion

The pharmacodynamics of this compound are defined by its high-affinity, selective, and potent agonism of the β2-adrenergic receptor, resulting in rapid and sustained bronchodilation. This core mechanism is supported by a wealth of quantitative data from in vitro, ex vivo, and clinical studies. While its primary therapeutic value lies in airway smooth muscle relaxation, its additive anti-inflammatory effects when combined with corticosteroids enhance its clinical utility. The extensive body of research confirms a well-tolerated safety profile, solidifying formoterol's role as a vital component in the therapeutic arsenal for managing asthma and COPD. Future research may further elucidate the nuances of its interaction with inflammatory pathways and the mechanisms of β2-adrenoceptor tolerance.[16]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Formoterol - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. nbinno.com [nbinno.com]

- 5. Articles [globalrx.com]

- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Bronchodilator effect of single-dose formoterol administered by pressurized metered-dose inhaler in children with asthma aged 6 to <12 years receiving budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-response curve to salbutamol during acute and chronic treatment with formoterol in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nebulized this compound: Dose selection and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mona.uwi.edu [mona.uwi.edu]

- 15. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fast beneficial systemic anti-inflammatory effects of inhaled budesonide and formoterol on circulating lymphocytes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 25. Long-term safety and efficacy of this compound inhalation solution in patients with moderate-to-severe COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cardiac safety profile of nebulized formoterol in adults with COPD: a 12-week, multicenter, randomized, double- blind, double-dummy, placebo- and active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Long-term safety and efficacy of this compound inhalation solution in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. drugs.com [drugs.com]

A Technical Guide to the Enantiomers of Formoterol Fumarate: Pharmacological Properties and Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Formoterol

Formoterol, a long-acting β2-adrenoceptor agonist (LABA), is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It possesses two chiral centers, leading to the existence of four stereoisomers.[3] Commercially, formoterol is often administered as a racemic mixture of its (R,R) and (S,S) enantiomers. However, the pharmacological activity of these enantiomers is not equivalent. The therapeutic bronchodilatory effects are predominantly attributed to the (R,R)-enantiomer, also known as arformoterol.[4][5] In contrast, the (S,S)-enantiomer is considered significantly less active or pharmacologically inactive.[6] This guide provides an in-depth examination of the distinct pharmacological profiles of formoterol enantiomers, supported by quantitative data and detailed experimental protocols.

Comparative Pharmacology of Formoterol Enantiomers

The profound difference in pharmacological activity between the (R,R) and (S,S) enantiomers is the primary reason for the development of arformoterol as a single-enantiomer drug. The (R,R)-enantiomer is a potent, full agonist at the β2-adrenergic receptor, while the (S,S)-enantiomer is over 1,000 times less potent.[5][6]

Receptor Binding Affinity and Selectivity

The interaction with β-adrenergic receptors is the initial step in the mechanism of action. The (R,R)-enantiomer demonstrates high affinity for the β2-receptor. Formoterol (racemic) and its active (R,R)-enantiomer are highly selective for the β2-receptor over the β1-subtype, which is crucial for minimizing potential cardiac side effects.[7][8][9]

Table 1: β-Adrenergic Receptor Binding Affinities of Formoterol and its Enantiomers

| Compound | Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (β1 Ki / β2 Ki) |

|---|---|---|---|

| Formoterol (Racemic) | β1 | 6.25 ± 0.06 | ~89 |

| β2 | 8.2 ± 0.09 | ||

| Arformoterol ((R,R)-enantiomer) | β1 | - | - |

| β2 | 8.54 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates greater binding affinity. Data for arformoterol's β1 affinity was not available in the directly comparable study.[7] Data is compiled from studies on human recombinant receptors expressed in CHO cells.[7][9]

Functional Potency and Efficacy

Functional assays, such as measuring cyclic adenosine monophosphate (cAMP) accumulation or smooth muscle relaxation, reveal the significant disparity in potency between the enantiomers. The (R,R)-enantiomer is responsible for the bronchodilator activity of racemic formoterol.[4] Studies on isolated human bronchus and guinea-pig trachea show that (R,R)-formoterol causes concentration-dependent relaxation with an EC50 of approximately 1 nM, whereas the (S,S)-enantiomer is substantially less potent.[6] In vivo studies in rhesus monkeys further confirm that the anti-bronchoconstrictor activity resides entirely within the (R,R)-enantiomer, with the (S,S)-enantiomer being inactive at comparable doses.[4]

Table 2: Functional Potency of Formoterol Enantiomers in Bronchodilator Activity

| Compound | Preparation | Parameter | Potency (EC50 / ID50) |

|---|---|---|---|

| (R,R)-Formoterol | Isolated Human Bronchus | Relaxation | ~1 nM (EC50) |

| (S,S)-Formoterol | Isolated Human Bronchus | Relaxation | >1000-fold less potent than (R,R) |

| (R,R)-Formoterol | Guinea Pig Asthma Model (in vivo) | Inhibition of Lung Resistance Increase | 0.46 mg/kg (ID50) |

| Racemic Formoterol | Guinea Pig Asthma Model (in vivo) | Inhibition of Lung Resistance Increase | 0.64 mg/kg (ID50) |

EC50 (half-maximal effective concentration) and ID50 (half-maximal inhibitory dose) values indicate the concentration or dose required to elicit 50% of the maximal response. Data compiled from isolated organ bath experiments and in vivo animal models.[6][10]

Signaling Pathway and Mechanism of Action

The bronchodilatory effect of formoterol is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[8] Binding of the (R,R)-enantiomer to the receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). This initiates a well-defined signaling cascade resulting in airway smooth muscle relaxation.

Caption: β2-Adrenergic receptor signaling cascade initiated by (R,R)-Formoterol.

Key Experimental Protocols

Characterization of the pharmacological properties of formoterol enantiomers relies on standardized in vitro assays. The following sections detail the methodologies for two fundamental experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competition between a radiolabeled ligand and the unlabeled test compound (e.g., formoterol enantiomers) for binding to receptors in a cell membrane preparation.[11]

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology Details:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human β1 or β2 adrenergic receptors are cultured.[7] Cell membranes are then isolated by homogenization in a cold lysis buffer followed by centrifugation.[7][11]

-

Assay Execution: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.[11]

-

Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then quantified using a scintillation counter.[11]

-

Data Analysis: Non-specific binding is subtracted to determine specific binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by fitting the data to a sigmoidal dose-response curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, quantifying the compound's potency (EC50) and efficacy (Emax).[12][13]

References

- 1. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chirality of β2-agonists. An overview of pharmacological ... [degruyterbrill.com]

- 6. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

An In-Depth Technical Guide to the Solubility of Formoterol Fumarate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of formoterol fumarate, a long-acting beta-agonist (LABA) crucial in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount for drug development, from formulation and manufacturing to analytical method development and quality control. This document collates quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations of relevant biological pathways and experimental workflows.

Core Topic: this compound Solubility

This compound is a white to yellowish-white crystalline powder. Its solubility is a critical physicochemical property influencing its behavior in different pharmaceutical processes. The dihydrate form is commonly used in pharmaceutical formulations.

Quantitative Solubility Data

The solubility of this compound dihydrate has been determined in a range of organic solvents. The following table summarizes the available quantitative and qualitative data.

| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) | Observations |

| Methanol | Alcohol | Soluble[1][2][3][4]; ~1[5] | Not Specified | Freely soluble.[6] |

| Ethanol | Alcohol | Sparingly soluble[2]; Very slightly soluble[6] | Not Specified | Solubility increases with the volume fraction of ethanol up to 50%, after which it may decrease due to solvate formation.[1] |

| Isopropanol | Alcohol | Sparingly soluble[2]; Slightly soluble[3][4] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ≥ 50[7]; ~20[5]; Soluble[8] | Not Specified | Solutions in DMSO can be stored at -20°C for up to 3 months.[4] |

| Glacial Acetic Acid | Carboxylic Acid | Freely soluble[2][6] | Not Specified | |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 0.001 ± 0.0004[1] | 25 | Practically insoluble.[9] |

| Chloroform | Halogenated Hydrocarbon | 0.002 ± 0.001[1] | 25 | Practically insoluble.[9] |

| Acetonitrile | Nitrile | 0.005 ± 0.001[1]; Practically insoluble[3][4] | 25 | |

| Acetone | Ketone | 0.051 ± 0.004[1]; Practically insoluble[2] | 25 | |

| Ethyl Acetate | Ester | Practically insoluble[2] | Not Specified | |

| Diethyl Ether | Ether | Practically insoluble[2][6] | Not Specified | |

| Water | Aqueous | 1.16 ± 0.02[1][10] | 25 | Slightly soluble.[2][3][4] Solubility is pH-dependent, increasing in highly acidic or basic conditions.[1][10] |

Experimental Protocols

The determination of this compound solubility typically employs the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Shake-Flask Solubility Determination

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound dihydrate is added to a known volume of the selected organic solvent in a sealed vial.[1]

-

Equilibration: The vials are agitated (e.g., rotated gently) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, the suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise aliquot of the clear supernatant (the saturated solution) is carefully removed. The sample is then diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, typically HPLC.[1]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the accurate quantification of this compound in solution.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm pore size).[1]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 50 mM phosphoric acid with 1% acetic acid or a phosphate buffer).[1][11] The ratio is optimized for good separation and peak shape (e.g., 65:35 methanol:buffer).[1]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[1]

-

Detection: UV spectrophotometry at a wavelength where this compound has significant absorbance, such as 214 nm or 284 nm.[4][12]

-

Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Visualizations

Formoterol Signaling Pathway

Formoterol acts as a selective agonist for the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to bronchodilation.

Caption: Formoterol's activation of the β2-adrenergic receptor signaling cascade.

Experimental Workflow for Solubility Determination

The process of determining the solubility of this compound involves a series of sequential steps, from sample preparation to data analysis.

References

- 1. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. drugfuture.com [drugfuture.com]

- 4. This compound | 43229-80-7 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. impactfactor.org [impactfactor.org]

Formoterol Fumarate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol fumarate is a long-acting beta2-adrenergic agonist renowned for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). The inherent chemical structure of formoterol, however, presents stability challenges that are critical to address during drug development and formulation. Understanding the degradation pathways and the factors influencing the stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.

This in-depth technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways under various stress conditions. It summarizes key quantitative data, outlines experimental protocols for stability-indicating analyses, and presents visual diagrams of degradation mechanisms and analytical workflows to support research and development efforts in this field.

Chemical Stability and Degradation Profile

This compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and interaction with excipients. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products and elucidating degradation pathways.

Hydrolytic Degradation

This compound exhibits susceptibility to degradation in both acidic and alkaline environments.

-

Acidic Conditions: Under acidic stress, a primary degradation pathway involves the hydrolysis of the formamide group, leading to the formation of a desformyl impurity.[1] Studies have shown the formation of a degradant under strong acid conditions (e.g., 1N HCl), with the degradation being accelerated by heat.[2]

-

Alkaline Conditions: In alkaline media (e.g., 1N NaOH), formoterol also undergoes degradation.

Oxidative Degradation

Oxidative stress is a significant factor in the degradation of this compound. The molecule is sensitive to oxidizing agents, such as hydrogen peroxide (H2O2).[3] One of the key degradants observed under oxidative stress is referred to as impurity A.[3] The secondary amine and the phenolic hydroxyl group are potential sites for oxidation.

Photolytic and Thermal Degradation

Exposure to light and elevated temperatures can also impact the stability of this compound.

-

Photolytic Degradation: Studies involving exposure to light in a photostability chamber have been conducted to assess the photolytic stability of this compound.

-

Thermal Degradation: Thermal stress, such as exposure to 105°C for several hours, is another condition under which the stability of this compound has been evaluated.

Interaction with Excipients: The Maillard Reaction

A critical aspect of this compound's stability, particularly in dry powder inhaler (DPI) formulations, is its interaction with reducing sugars like lactose, a common carrier excipient.[1][4] Formoterol, containing a secondary amine, can undergo a Maillard reaction with lactose.[1] This reaction leads to the formation of a formoterol-lactose adduct, specifically an Amadori product, which can compromise the quality and efficacy of the drug product.[1][5] The incompatibility is visually manifested by a browning of the formulation upon storage at elevated temperature and humidity.[5] The use of non-reducing sugars like mannitol has been explored as an alternative to mitigate this interaction.[1]

Quantitative Data from Forced Degradation Studies

The following table summarizes the typical extent of degradation observed for this compound under various forced degradation conditions as reported in the literature. It is important to note that the exact percentages can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).

| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation Products Observed | Reference |

| Acid Hydrolysis | 1N HCl | 15 min / RT | Desformyl impurity, Degradant 1 | [2] |

| Alkaline Hydrolysis | 1N NaOH | 15 min / RT | Degradant 2 | |

| Oxidation | 10% H₂O₂ | 15 min / RT | Impurity A | [3] |

| Thermal Degradation | Dry Heat | 6 hours / 105°C | Thermal degradants | |

| Photolytic Degradation | Photostability Chamber | 3 hours | Photolytic degradants | |

| Interaction with Lactose | Lactose | Elevated T and RH | Formoterol-lactose adduct (Amadori product) | [1][5] |

Experimental Protocols for Stability-Indicating Methods

The development of stability-indicating analytical methods is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

General Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Degradation: Mix the stock solution with an equal volume of an acid solution (e.g., 1N HCl) and keep at room temperature or heat for a specified period. Neutralize the solution with a base (e.g., 1N NaOH) before analysis.

-

Alkali Degradation: Mix the stock solution with an equal volume of a basic solution (e.g., 1N NaOH) and keep at room temperature or heat for a specified period. Neutralize the solution with an acid (e.g., 1N HCl) before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 10% H₂O₂) and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat at a specific temperature (e.g., 105°C) for a defined duration. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid drug substance in a photostability chamber according to ICH guidelines. Dissolve the stressed sample in a suitable solvent for analysis.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is often used to check for peak purity and to obtain UV spectra of the degradation products.[3]

Example HPLC Method Parameters

-

Column: C18 column (e.g., Sunsil C18, 250 x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 4.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 214 nm or 289 nm for formoterol and its degradation products.[6][7]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Visualization of Pathways and Workflows

This compound Degradation Pathways

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating analytical method.

Signaling Pathway of Formoterol

Formoterol exerts its therapeutic effect through its interaction with beta2-adrenergic receptors.

Caption: Simplified signaling cascade of formoterol.

Conclusion

The chemical stability of this compound is a multifaceted issue that requires careful consideration throughout the drug development process. This guide has highlighted the primary degradation pathways, including hydrolysis, oxidation, and the Maillard reaction with lactose. The provided tables and experimental outlines offer a practical resource for researchers and scientists working on the formulation and analysis of this compound. The visualized pathways and workflows serve as a clear and concise reference for understanding the degradation mechanisms and the analytical strategies required to ensure the development of stable and effective inhalation products. Further research into the precise structures of all degradation products and their potential pharmacological or toxicological effects will continue to be an important area of investigation.

References

- 1. Stability of Formoterol as model for a reduction-sensitive material in blends for inhalation - DDL [ddl-conference.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. data.epo.org [data.epo.org]

- 5. scholars.nova.edu [scholars.nova.edu]

- 6. ejbps.com [ejbps.com]

- 7. researchgate.net [researchgate.net]

Formoterol Fumarate's Engagement with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol fumarate, a long-acting β2-adrenergic receptor (LABA) agonist, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy, characterized by a rapid onset and prolonged duration of action, is intricately linked to its interactions with the cellular membrane. This technical guide provides an in-depth exploration of the molecular mechanisms governing formoterol's journey to its target receptor, its behavior within the lipid bilayer, and the subsequent signaling cascades it initiates. By dissecting the physicochemical properties of formoterol and the experimental methodologies used to elucidate these interactions, this document aims to provide a comprehensive resource for researchers and professionals in the field of respiratory drug development.

Physicochemical Properties and Membrane Partitioning